4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride
Description
Properties
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)6-5-3-12-2-1-4(5)7(15)14-13-6;/h12H,1-3H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDNFXFVJWDJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-cancer properties, suggesting potential targets could be proteins or enzymes involved in cell proliferation and apoptosis.
Mode of Action
This involves up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of Caspase 3.
Biochemical Pathways
The compound likely affects the pathways involved in cell proliferation and apoptosis. The up-regulation of Bax and down-regulation of Bcl2 suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is crucial in regulating cell death and survival, and its dysregulation is often associated with cancer.
Result of Action
The result of EN300-6740726’s action would likely be the induction of apoptosis in target cells, leading to their death. This could potentially inhibit the growth of cancerous cells, making the compound a candidate for anti-cancer therapies.
Biological Activity
4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one; hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. It has been investigated for its biological activity, particularly in the context of cancer treatment and kinase inhibition. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 255.63 g/mol
- CAS Number : 1820717-40-5
Biological Activity
The compound exhibits notable biological activities primarily through its interactions with various kinases involved in cellular signaling pathways.
Kinase Inhibition
Research indicates that 4-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one; hydrochloride acts as an inhibitor of key kinases such as:
- mTOR (Mammalian Target of Rapamycin) : Involved in cell growth and proliferation.
- PI3K (Phosphoinositide 3-Kinase) : Plays a crucial role in cellular functions including growth and survival.
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may improve its bioavailability and efficacy in therapeutic applications.
Synthesis Methods
Several synthetic routes have been developed to produce this compound. The following table summarizes some notable methods:
| Synthesis Method | Description |
|---|---|
| Cyclization Reaction | Involves the cyclization of appropriate precursors under acidic conditions to form the pyridazine core. |
| Trifluoromethylation | Utilizes trifluoromethylating agents to introduce the trifluoromethyl group into the pyridazine structure. |
| Hydrochloride Salt Formation | The hydrochloride salt is typically formed by treating the base with hydrochloric acid to enhance solubility and stability. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound effectively inhibits cancer cell proliferation in vitro across multiple human tumor cell lines (HeLa, HCT116, A375) with IC values indicating potent activity against CDK2 and CDK9 .
- Another research highlighted its role in modulating the mTOR pathway, suggesting potential applications in targeted cancer therapies.
- Neuroprotective Effects :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its trifluoromethyl-substituted pyridazine core. Below is a detailed comparison with key analogs:
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
- Structural Differences :
- Core: Pyrimidine (two nitrogen atoms) vs. pyridazine (two adjacent nitrogen atoms).
- Substituents: Chloro (-Cl) at position 4 vs. trifluoromethyl (-CF₃) in the target compound.
- Impact on Properties: The pyrimidine core (vs. Chloro substitution reduces steric bulk compared to -CF₃ but may decrease metabolic resistance.
- Applications : Used in kinase inhibitor research due to pyrimidine’s prevalence in ATP-binding domains .
2-(Tetrahydro-2H-Pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one
- Structural Differences :
- Substituent: Tetrahydro-2H-pyran-4-yl (oxygen-containing ring) vs. -CF₃.
- Impact on Properties :
Fluoro-Substituted Pyridazine/Pyrimidine Derivatives
- Example : 9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Ofloxacin analog) .
- Comparison :
- Fluorine at aromatic positions (vs. -CF₃) enhances bioavailability via C-F bond stability.
- Carboxylic acid group in ofloxacin derivatives enables metal chelation, absent in the target compound.
Key Research Findings and Trends
Role of -CF₃ Groups : The trifluoromethyl group in the target compound improves binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors .
Core Heterocycle Influence : Pyridazine cores (vs. pyrimidine) may reduce off-target effects due to distinct electronic profiles .
Salt Forms : Hydrochloride salts dominate in pharmaceuticals for enhanced solubility, as observed in both the target compound and its analogs .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for assessing the purity of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one hydrochloride?
- Methodological Answer : Purity assessment typically employs reversed-phase HPLC with UV detection (e.g., C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) calibrated against certified reference standards. Impurity profiling follows ICH guidelines, using spiked samples to validate limits for related substances (e.g., residual solvents, synthetic intermediates) . For hydrochloride salts, ion-pair chromatography or pH-adjusted mobile phases may enhance resolution of ionic impurities .
Q. How is the hydrochloride salt form characterized structurally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming salt formation. Complementary techniques include:
- ¹H/¹³C NMR : Chemical shifts for the pyridazine ring protons (δ 7.5–8.5 ppm) and trifluoromethyl group (δ -60 ppm in ¹⁹F NMR).
- FT-IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (2500–3000 cm⁻¹) in the hydrochloride moiety.
- Elemental Analysis : Quantifying Cl⁻ content (theoretical ~15.8% for C₁₀H₁₁F₃N₃O·HCl) .
Q. What synthetic routes are reported for this compound?
- Methodological Answer : A common approach involves cyclocondensation of trifluoromethyl-substituted pyridazine precursors with cyclic amines under basic conditions (e.g., KOH in dioxane/water). Post-synthetic HCl salt formation is achieved via titration with concentrated HCl in ethanol . Yield optimization requires monitoring reaction temperature (60–80°C) and stoichiometric ratios of intermediates .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?
- Methodological Answer : Contradictions often arise from polymorphism or solvent-induced conformational changes. Steps include:
Replicate Analysis : Confirm results under identical conditions (solvent, temperature).
Dynamic NMR : Probe temperature-dependent shifts to identify fluxional behavior.
Computational Modeling : Compare DFT-calculated spectra with experimental data to rule out artifacts .
For hydrochloride salts, ensure anhydrous conditions to avoid hydrate interference .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- pH Adjustment : Test solubility in buffers (pH 1.2–7.4) simulating physiological conditions.
- Salt Screening : Explore alternative counterions (e.g., mesylate, tosylate) if HCl limits bioavailability .
Validate solubility via dynamic light scattering (DLS) to detect aggregation.
Q. How should researchers address inconsistencies in reported biological activity data?
- Methodological Answer :
Assay Validation : Confirm cell line authenticity (STR profiling) and reagent purity.
Dose-Response Repetition : Test multiple concentrations in triplicate, using standardized positive controls.
Meta-Analysis : Systematically review literature to identify confounding variables (e.g., incubation time, serum concentration) .
Contradictions may arise from off-target effects; employ siRNA knockdown or CRISPR models to validate specificity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
